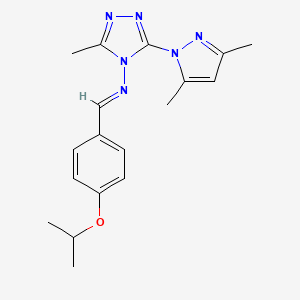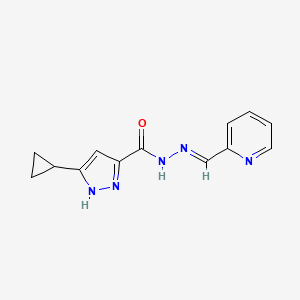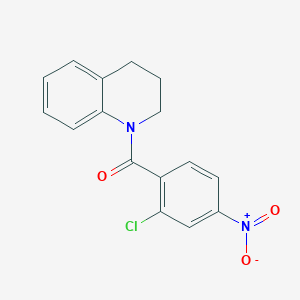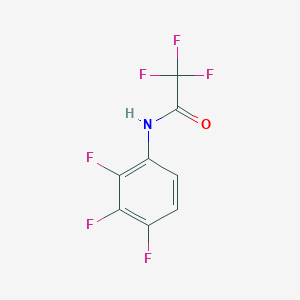![molecular formula C15H7ClN2O3 B5612554 2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)
2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex benzoic acid derivatives often involves multi-step reactions, starting from simpler benzoic acid compounds or their functionalized precursors. For example, the synthesis of dihydrofurobenzodioxin derivatives from the furyl residue of 2-vinylfurans, as described by Latif, Girgis, and Michael (1970), illustrates the type of chemical transformations that might be applicable in synthesizing the target compound (Latif, Girgis, & Michael, 1970).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is typically characterized by the presence of a benzoic acid moiety attached to various substituents, which can significantly influence their chemical behavior and physical properties. Crystallographic studies, such as those conducted by Hemamalini and Fun (2010), provide valuable insights into the molecular geometry, intermolecular interactions, and crystal packing of these compounds, which are crucial for understanding their stability and reactivity (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
Benzoic acid derivatives participate in a variety of chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of these compounds is often influenced by the nature and position of substituents on the benzoic acid ring. For instance, the study by Abdel‐Wahhab and El-Assal (1968) on the cyclization of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid into benzofuran derivatives highlights the type of cyclization reactions that may be relevant to the target compound (Abdel‐Wahhab & El-Assal, 1968).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies focusing on the thermodynamic behavior of these compounds, like the work by Reschke et al. (2016), which explored the phase behavior of benzoic acid and chlorobenzoic acids, can provide a foundational understanding of the factors that affect the physical properties of the target compound (Reschke, Zherikova, Verevkin, & Held, 2016).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives, including acidity, reactivity towards nucleophiles and electrophiles, and the ability to form various chemical bonds, are central to their applications in synthesis and material science. The reactivity patterns observed in studies like the one by Shajari, Kazemizadeh, and Ramazani (2015), which discussed the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives, can shed light on the chemical behavior of the target compound (Shajari, Kazemizadeh, & Ramazani, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O3/c16-13-3-1-10(6-12(13)15(19)20)14-4-2-11(21-14)5-9(7-17)8-18/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFGNUKZGEOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C#N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-methylphenyl}imidazolidin-2-one](/img/structure/B5612471.png)
![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)



![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5612524.png)
![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)
![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)
![9-(3-hydroxy-2-methylbenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612555.png)
![(6-bromo-4-quinazolinyl)[2-(diethylamino)ethyl]amine](/img/structure/B5612560.png)

![1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5612568.png)